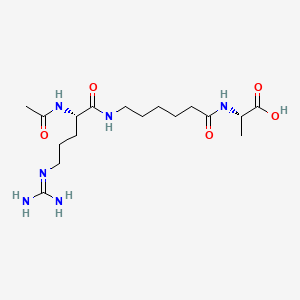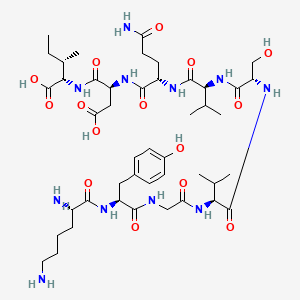
Nkg2D-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nkg2D-IN-2 is a compound known for its inhibitory effects on the natural killer group 2D (NKG2D) receptor. This receptor is an activating cell surface receptor predominantly expressed on cytotoxic immune cells such as natural killer cells, natural killer T cells, and subsets of gamma delta T cells. This compound has shown potential in modulating immune responses, making it a significant compound in immunological research and therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nkg2D-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of industrial reactors, purification techniques such as chromatography, and stringent quality control measures to meet regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions
Nkg2D-IN-2 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Applications De Recherche Scientifique
Nkg2D-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the NKG2D receptor and its interactions with ligands.
Biology: Helps in understanding the role of NKG2D in immune cell regulation and function.
Medicine: Potential therapeutic applications in modulating immune responses, particularly in cancer and autoimmune diseases.
Industry: May be used in the development of new immunotherapeutic agents and diagnostic tools .
Mécanisme D'action
Nkg2D-IN-2 exerts its effects by binding to the NKG2D receptor, thereby inhibiting its interaction with ligands such as MHC class I chain-related proteins A and B (MICA and MICB). This inhibition prevents the activation of downstream signaling pathways that lead to immune cell activation and cytotoxic responses. The molecular targets and pathways involved include the phosphatidylinositol-3 kinase (PI3K) and growth factor receptor-bound protein 2 (Grb2)-Vav1 signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Nkg2D-IN-2 include other NKG2D inhibitors and modulators, such as:
Nkg2D-IN-1: Another inhibitor of the NKG2D receptor with similar binding properties.
MICA/B inhibitors: Compounds that specifically target the ligands of the NKG2D receptor .
Uniqueness
This compound is unique due to its high specificity and potency in inhibiting the NKG2D receptor. Its ability to modulate immune responses without widespread cytotoxic effects makes it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C24H17Cl2F6N3O2 |
|---|---|
Poids moléculaire |
564.3 g/mol |
Nom IUPAC |
N-[(1S)-1-[3,4-dichloro-5-(trifluoromethyl)phenyl]-2-(dimethylamino)-2-oxoethyl]-4-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C24H17Cl2F6N3O2/c1-35(2)22(37)20(13-9-17(24(30,31)32)19(26)18(25)10-13)34-21(36)16-11-33-8-7-15(16)12-3-5-14(6-4-12)23(27,28)29/h3-11,20H,1-2H3,(H,34,36)/t20-/m0/s1 |
Clé InChI |
LMZDGPKOIXDSQJ-FQEVSTJZSA-N |
SMILES isomérique |
CN(C)C(=O)[C@H](C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F |
SMILES canonique |
CN(C)C(=O)C(C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F)NC(=O)C2=C(C=CN=C2)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-6-[4,5,6,7-tetrabromo-2-(dimethylamino)benzimidazol-1-yl]hexanamide](/img/structure/B12368382.png)


![(Z,6R)-6-[(4aR,6aS,6bS,9R,10aS,11bS)-4,4,6b,11b-tetramethyl-10-methylidene-3-oxo-1,2,4a,5,6,6a,7,8,9,10a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid](/img/structure/B12368403.png)
![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)






![trisodium;5-amino-3-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12368470.png)

![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)
